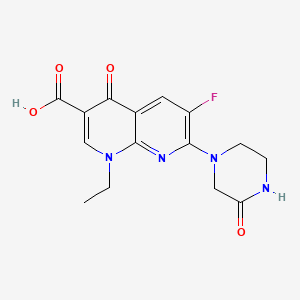

4-Oxo-enoxacin

Description

Classification within the Fluoroquinolone and 1,8-Naphthyridine (B1210474) Antibiotic Class

4-Oxo-enoxacin belongs to the fluoroquinolone class of antibiotics, characterized by a bicyclic core structure and the presence of a fluorine atom, which generally enhances antibacterial activity. nih.govresearchgate.net Specifically, it is a derivative of a 1,8-naphthyridine, a heterocyclic scaffold where a nitrogen atom replaces a carbon at the 8-position of the quinolone ring. researchgate.netasm.org The parent compound, enoxacin (B1671340), is classified as a second-generation fluoroquinolone, noted for its broad-spectrum activity against a variety of bacterial pathogens. mdpi.compatsnap.com

The defining feature of this class, and of this compound itself, is the 4-oxo-quinolone-3-carboxylic acid moiety. mdpi.com This substructure is crucial for the antibacterial action of these compounds. mdpi.com The 4-oxo group, along with the 3-carboxylic acid group, is directly involved in the binding to bacterial DNA gyrase and topoisomerase IV, the enzymes essential for DNA replication and transcription in bacteria. patsnap.comyoutube.com By inhibiting these enzymes, fluoroquinolones disrupt critical cellular processes, leading to bacterial cell death. patsnap.comyoutube.com

General Research Significance as a Synthetic Antibacterial Scaffold and Metabolite

The significance of this compound in research is twofold. Firstly, as the main metabolite of enoxacin, its study is crucial for understanding the pharmacokinetics and disposition of the parent drug in the body. Research has shown that 4-oxoenoxacin is detected in various excretory fluids, and its distribution characteristics differ from enoxacin due to its distinct acidic and basic properties.

Secondly, and more broadly, the 4-oxo-quinolone core, as exemplified by this compound, serves as a vital scaffold for the synthesis of new antibacterial agents. mdpi.com The 4-oxo group is considered essential for activity, and structural modifications at other positions of the quinolone nucleus have been extensively explored to develop new derivatives with improved potency, a broader spectrum of activity, and better pharmacokinetic profiles. nih.govnih.gov Research has demonstrated that the enoxacin structure can be modified to create new compounds with enhanced antibacterial efficacy against various bacterial strains, including resistant ones. mdpi.com

Historical Context of Quinolone and Fluoroquinolone Development Relevant to the 4-Oxo Moiety

The journey of quinolone antibiotics began in the early 1960s with the serendipitous discovery of nalidixic acid, a by-product of chloroquine (B1663885) synthesis. researchgate.netnih.govnih.gov This first-generation quinolone, a 1,8-naphthyridine derivative, established the foundational importance of the 4-oxo-quinolone-3-carboxylic acid core for antibacterial activity. researchgate.netnih.gov The discovery of nalidixic acid spurred further research, leading to the development of subsequent generations of quinolones with improved properties. nih.govnih.gov

A significant breakthrough was the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones in the 1970s and 1980s. asm.org This modification dramatically increased the potency and broadened the antibacterial spectrum of these drugs. asm.org Throughout the evolution of this class of antibiotics, the 4-oxo moiety has remained a constant and indispensable feature, underscoring its fundamental role in the mechanism of action. nih.gov Structure-activity relationship studies have consistently shown that any modification or removal of the 4-oxo group leads to a loss of antibacterial activity. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

87939-12-6 |

|---|---|

Molecular Formula |

C15H15FN4O4 |

Molecular Weight |

334.3 g/mol |

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H15FN4O4/c1-2-19-6-9(15(23)24)12(22)8-5-10(16)14(18-13(8)19)20-4-3-17-11(21)7-20/h5-6H,2-4,7H2,1H3,(H,17,21)(H,23,24) |

InChI Key |

MVOYSJSBHPWSMT-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNC(=O)C3)F)C(=O)O |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNC(=O)C3)F)C(=O)O |

Other CAS No. |

87939-12-6 |

Synonyms |

4-oxo-enoxacin oxo-enoxacin oxoenoxacin |

Origin of Product |

United States |

Chemical Synthesis and Structural Modification of 4 Oxo Naphthyridine Scaffolds

Synthetic Routes for 4-Oxo-Enoxacin and its Analogues

The construction of the this compound molecule and its analogues relies on established synthetic strategies for forming the bicyclic 1,8-naphthyridine (B1210474) ring system. These methods involve the careful selection of precursors and a series of well-defined reaction pathways.

Key Precursors and Reaction Pathways

A common synthetic route to enoxacin (B1671340) commences with 2,6-dichloro-3-nitropyridine. chemicalbook.com This starting material undergoes a series of transformations to introduce the necessary functionalities. One key step involves the reaction with N-ethoxycarbonylpiperazine, which substitutes one of the chlorine atoms. chemicalbook.com Subsequent modifications, including the reduction of the nitro group and introduction of a fluorine atom, lead to a crucial intermediate, a substituted 2-aminopyridine (B139424). chemicalbook.comdrugfuture.com

The core of the 4-oxo-naphthyridine ring system is often constructed via the Gould-Jacobs reaction. This reaction involves the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. chemicalbook.comdrugfuture.com The nature of the substituents on the initial 2-aminopyridine dictates the final substitution pattern on the naphthyridine ring. For instance, to synthesize this compound, a precursor such as 6-amino-2-(4-ethoxycarbonyl-1-piperazinyl)-3-fluoropyridine is condensed with EMME. chemicalbook.com

An alternative approach for the synthesis of related 4-oxo-1,8-naphthyridine structures is the Grohe-Heitzer reaction. This method can be streamlined using microwave irradiation to reduce reaction times and steps, providing an efficient route to key intermediates like ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. scielo.org.mx

| Precursor | Reaction | Intermediate/Product |

| 2,6-dichloro-3-nitropyridine | Nucleophilic substitution with N-ethoxycarbonylpiperazine | 6-chloro-2-(4-ethoxycarbonyl-1-piperazinyl)-3-nitropyridine chemicalbook.com |

| 6-amino-2-(4-ethoxycarbonyl-1-piperazinyl)-3-fluoropyridine | Condensation with Diethyl ethoxymethylenemalonate (Gould-Jacobs reaction) | Diethyl N-[2-(4-ethoxycarbonyl-1-piperazinyl)-3-fluoro-6-pyridinyl]aminomethylenemalonate chemicalbook.comdrugfuture.com |

| Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | Grohe-Heitzer reaction (microwave-assisted) | Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate scielo.org.mx |

Methodologies for Introducing the 4-Oxo Group

The introduction of the 4-oxo group is an intrinsic part of the cyclization step in the primary synthetic routes for the 1,8-naphthyridine core. In the Gould-Jacobs reaction, the thermal cyclization of the aminomethylenemalonate intermediate results in the formation of the pyridone ring, which incorporates the C4-oxo functionality. chemicalbook.comdrugfuture.com This cyclization is typically achieved by heating the intermediate in a high-boiling solvent like diphenyl ether. chemicalbook.com

Similarly, in the Dieckmann-type cyclization, which represents an alternative pathway, the 4-oxo group is also formed during the ring-closing step. researchgate.net The intramolecular condensation of a suitably substituted pyridine (B92270) derivative leads directly to the 4-oxo-1,4-dihydro-1,8-naphthyridine scaffold. These methods ensure the regioselective placement of the carbonyl group at the C4 position, a critical feature for the biological activity of this class of compounds.

Strategies for Derivatization at Core Positions of the 4-Oxo-Naphthyridine System

The biological properties of 4-oxo-naphthyridine derivatives can be finely tuned by modifying various positions on the core scaffold. The N1, C3, and C6 positions are particularly important for modulating potency, spectrum of activity, and pharmacokinetic properties.

Modifications at the N1 Position

The N1 position of the 4-oxo-naphthyridine ring is a common site for modification, typically involving alkylation. In the synthesis of enoxacin, an ethyl group is introduced at this position. This is generally achieved by reacting the 1,4-dihydro-4-oxo-1,8-naphthyridine intermediate with an alkylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF). drugfuture.comacs.org The introduction of different alkyl or even aryl groups at the N1 position can significantly influence the antibacterial potency of the resulting compounds.

| N1-Substituent | Alkylating Agent | Base |

| Ethyl | Ethyl iodide drugfuture.com | Potassium Carbonate drugfuture.com |

| Methyl | Methyl iodide acs.org | Sodium Hydride |

| Cyclopropyl | - | - |

Substitutions at the C3 Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is another key functional handle for derivatization. Standard organic transformations can be employed to convert the carboxylic acid into a variety of other functional groups, such as esters and amides.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with an alcohol. nih.gov For example, the ethyl ester of nalidixic acid, a related 1,8-naphthyridine, is a known derivative. nih.gov

Amide formation is also a common modification. This can be accomplished by activating the carboxylic acid with a coupling agent and then reacting it with a primary or secondary amine. Alternatively, the corresponding ester can be directly converted to a secondary amide by heating it with a primary amine in the presence of a catalyst such as indium triiodide. researchgate.net These modifications at the C3 position can impact the compound's solubility, cell permeability, and interaction with its biological target.

Alterations at the C6 Fluorine Atom

The fluorine atom at the C6 position is a characteristic feature of many potent fluoroquinolone antibiotics, including enoxacin. This substituent is known to enhance antibacterial activity. However, this position can also be a target for modification to further modulate the compound's properties.

The C6-fluoro group can be replaced by other nucleophiles through a nucleophilic aromatic substitution reaction. This allows for the introduction of a variety of substituents, including other halogens, alkoxy groups, or sulfur-containing moieties. The reactivity of the C6 position towards nucleophilic attack is influenced by the electron-withdrawing nature of the naphthyridine ring system. For instance, 7-chloro-6-fluoro-1-cyclopropyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a key intermediate in the synthesis of other fluoroquinolones, highlighting the utility of having a reactive halogen at this position for further derivatization. ossila.com Such modifications can lead to compounds with altered antibacterial spectra or improved safety profiles.

| Reagent | Resulting C6-Substituent |

| Amines | Amino group |

| Thiols | Thioether group |

| Alkoxides | Alkoxy group |

Diversity at the C7 Piperazinyl Ring

The piperazinyl group at the C7 position of the this compound scaffold is a primary site for chemical modification, allowing for the introduction of a wide array of substituents. nih.gov Synthetic strategies typically involve the reaction of the secondary amine on the piperazine (B1678402) ring with various electrophilic partners. These modifications are pursued to alter the physicochemical properties of the parent molecule.

A common synthetic approach involves the reaction of enoxacin with suitable precursors in a polar aprotic solvent like dimethylformamide (DMF), often in the presence of a mild base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). mdpi.com For instance, N-substituted piperazinyl quinolones have been synthesized by reacting enoxacin with thiadiazole derivatives at 85–90 °C, yielding bioactive derivatives in moderate yields of 62–67%. nih.gov Similarly, the introduction of a 2-(5-chlorothiophen-2-yl)ethyl group onto the piperazine ring has been achieved by reacting enoxacin with corresponding intermediates in DMF at room temperature, resulting in yields between 62% and 73%. nih.gov

Other modifications include the synthesis of methylene-bridged nitrofuran N-substituted quinolones and the attachment of flavonoid-based analogs. mdpi.com The reaction conditions for these syntheses are generally mild, highlighting the accessibility of the C7 piperazinyl nitrogen for nucleophilic attack. mdpi.com The diversity of substituents that can be introduced is vast, ranging from simple alkyl or aryl groups to more complex heterocyclic and polyfunctional moieties. mdpi.comnih.gov

| Reactant/Substituent | Reaction Conditions | Product Class | Reported Yield | Reference |

|---|---|---|---|---|

| Thiadiazole derivatives | NaHCO₃, DMF, 85–90 °C, 12 h | N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolones | 62–67% | nih.gov |

| 2-(5-chlorothiophen-2-yl)ethyl intermediates | NaHCO₃, DMF, rt | 2-(5-chlorothiophen-2-yl)ethyl piperazinyl derivatives | 62–73% | nih.gov |

| Coumarin-based precursors | NaHCO₃, DMF, rt, 6–72 h | Enoxacin-coumarin hybrids | 57–91% | mdpi.com |

| Tetraethyl ethene-1,1-diylbis(phosphonate) (B1598296) | Et₃N, DCM, rt, 3 h | Bis-(diethoxy-phosphoryl)-ethyl ester derivative | Not specified | nih.gov |

Investigations of the C8 Position

The C8 position of the fluoroquinolone core, including the 1,8-naphthyridine scaffold of enoxacin, plays a significant role in modulating the molecule's properties. tandfonline.comnih.gov While the C7 substituent is often key for binding interactions, modifications at C8 can influence conformation, target affinity, and potency. tandfonline.comnih.gov Structure-activity relationship (SAR) studies on the broader class of quinolones indicate that substituents at C8 can enhance activity. tandfonline.com

For example, the introduction of a methoxy (B1213986) group at C8 has been shown to increase lipophilicity and activity against certain organisms. nih.govresearchgate.net This modification is a feature of potent fluoroquinolones like moxifloxacin. nih.govmdpi.com Similarly, the presence of a halogen, such as chlorine, at the C8 position can increase antibacterial activity against resistant strains of some bacteria. mdpi.com Fused ring systems between the N-1 and C-8 positions have also been explored to create more rigid analogs, which can impact the orientation of other substituents and interaction with biological targets. tandfonline.comnih.gov Although detailed synthetic reports focusing solely on C8 modifications of this compound are less common in the reviewed literature, the established importance of this position in related compounds provides a strong rationale for its investigation. tandfonline.comnih.gov

Design and Synthesis of Hybrid Molecules Incorporating the this compound Motif

The strategy of creating hybrid molecules involves covalently linking the this compound scaffold to another distinct chemical moiety, often one with known biological relevance. mdpi.comnih.gov This approach aims to combine the structural features of both parent molecules, potentially leading to novel properties.

A variety of hybrid molecules have been synthesized using the this compound core. mdpi.com For example, enoxacin-coumarin hybrids have been prepared by reacting enoxacin with coumarin-based precursors in DMF with sodium bicarbonate. mdpi.com These reactions proceed at room temperature over 6 to 72 hours, affording the desired hybrid compounds in moderate to excellent yields (57–91%). mdpi.com

Another class of hybrid molecules involves the conjugation of this compound with bisphosphonates. nih.gov The synthesis of these conjugates was achieved by transforming the piperazinyl group of enoxacin with tetraethyl ethene-1,1-diylbis(phosphonate) in the presence of triethylamine (B128534) in dichloromethane. nih.gov The resulting ester was subsequently hydrolyzed using bromotrimethylsilane (B50905) to yield the final bisphosphonic-enoxacin hybrid. nih.gov This synthetic route demonstrates a multi-step process to create a more complex hybrid molecule designed for specific applications. nih.gov

| Hybrid Partner | Synthetic Approach | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| Coumarin | Reaction of enoxacin with coumarin-based precursors | NaHCO₃, DMF | 57–91% | mdpi.com |

| Bisphosphonate | Two-step synthesis: 1) Reaction with tetraethyl ethene-1,1-diylbis(phosphonate), 2) Ester hydrolysis | Et₃N, DCM; (CH₃)₃SiBr | Not specified | nih.gov |

| Thiadiazole | Reaction of enoxacin with N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] derivatives | NaHCO₃, DMF | 62–67% | nih.gov |

Prodrug Approaches and Their Synthetic Rationales

Prodrug design is a chemical strategy used to overcome undesirable properties of a parent drug by masking a key functional group with a temporary, cleavable moiety. nih.govacs.org The rationale for developing prodrugs of this compound includes improving physicochemical properties such as solubility or stability, with the aim that the prodrug will convert to the active enoxacin molecule under specific physiological conditions. baranlab.org

Molecular and Cellular Mechanisms of Action

Primary Bacterial Enzymatic Targets

The mechanism of action for 4-Oxo-enoxacin involves its interaction with two key bacterial enzymes: DNA gyrase and Topoisomerase IV.

Bacterial DNA gyrase, also known as Topoisomerase II, is a vital enzyme composed of two GyrA and two GyrB subunits. Its primary role is to introduce negative supercoils into bacterial DNA, a process that alleviates torsional stress during DNA replication and transcription oup.comnih.govaujmsr.commdpi.com. This compound, in common with other fluoroquinolones, binds to the DNA-gyrase-DNA complex. This binding stabilizes a transient, cleaved DNA intermediate, thereby preventing the re-ligation of DNA strands. This action effectively traps the enzyme on the DNA and can lead to double-strand breaks when the replication fork encounters the stalled complex nih.govmdpi.com. Consequently, the enzyme is transformed into a "topoisomerase poison," directly impeding DNA supercoiling and replication oup.comnih.govdrugbank.com.

Topoisomerase IV, typically comprising two ParC and two ParE subunits, is another essential type II topoisomerase in bacteria. Its main function is decatenation, which separates interlinked daughter chromosomes following DNA replication, ensuring their proper segregation into daughter cells oup.comnih.govaujmsr.com. Similar to its effect on DNA gyrase, this compound binds to the Topoisomerase IV-DNA complex, stabilizing the cleaved DNA strands and inhibiting the enzyme's decatenation activity oup.comnih.govdrugbank.comwikipedia.orgnih.gov. It is notable that while DNA gyrase is often the primary target in Gram-negative bacteria, Topoisomerase IV is frequently the preferential target in Gram-positive bacteria oup.commdpi.com. This differential targeting can influence the spectrum of activity and the development of resistance.

Downstream Cellular Consequences of Topoisomerase Inhibition

The inhibition of bacterial DNA gyrase and Topoisomerase IV by this compound triggers a cascade of detrimental cellular events that ultimately lead to bacterial cell death.

The stabilization of the topoisomerase-DNA cleavage complex by this compound directly obstructs the progression of the DNA replication fork oup.comnih.govmdpi.com. When the replication machinery encounters these stalled complexes, it results in the accumulation of DNA breaks. This interference with DNA replication is a critical bactericidal mechanism, preventing the faithful duplication of the bacterial genome and halting cell division oup.comnih.govwikipedia.orgjmicrobiol.or.kr.

The topological control maintained by DNA gyrase and Topoisomerase IV is also fundamental for bacterial transcription. By inhibiting these enzymes, this compound indirectly disrupts transcription. The altered DNA supercoiling and the presence of stalled topoisomerase-DNA complexes can impede the movement of RNA polymerase along the DNA template, leading to transcriptional errors or a complete cessation of gene expression oup.comnih.govaujmsr.comnih.govmdpi.com.

Bacterial DNA repair and recombination pathways are intricate processes that depend on the proper functioning and accessibility of DNA, which is regulated by topoisomerases. The drug-induced DNA breaks and the trapping of topoisomerases can interfere with the cell's capacity to repair DNA damage oup.comnih.govnih.govwikipedia.org. Furthermore, the disruption of DNA topology can affect the machinery involved in DNA recombination, potentially leading to genomic instability and further compromising bacterial survival oup.comnih.govnih.govwikipedia.orgacs.orgfrontiersin.org.

Data Tables

The following data tables illustrate the comparative potency of this compound and provide representative information on the enzymatic targets of related fluoroquinolones, contextualizing the mechanism of action.

Table 1: Comparative Antibacterial Activity of Enoxacin (B1671340) and this compound

| Compound | Relative Activity vs. Enoxacin | Reference |

| Enoxacin | 1x (Reference) | nih.gov |

| This compound | 1/10 to 1/15 times less active | nih.gov |

Note: This table reflects the comparative antibacterial potency of this compound relative to its parent compound, enoxacin, indicating a reduced level of activity.

Table 2: Representative IC50 Values for Enoxacin Against Bacterial Topoisomerases

| Target Enzyme | IC50 Value (µg/ml) | Bacterial Species | Reference |

| DNA Gyrase (Subunit A) | 126 | S. aureus | caymanchem.com |

| Topoisomerase IV (Subunit A) | 26.5 | S. aureus | caymanchem.com |

Note: These IC50 values are specific to enoxacin and serve as representative data for the mechanism of action shared by fluoroquinolones like this compound, which also targets these bacterial enzymes, albeit with lower potency.

Compound List:

this compound

Enoxacin

DNA Gyrase (Topoisomerase II)

Topoisomerase IV

Investigations into Mechanisms of Action Beyond Bacterial Topoisomerases

Enoxacin, while primarily known for its antibacterial properties targeting bacterial DNA gyrase and topoisomerase IV, has demonstrated a range of significant cellular and molecular activities that extend beyond its antimicrobial function. Research has increasingly focused on its potential in areas such as cancer therapy, revealing complex interactions with cellular pathways.

Modulation of MicroRNA Biogenesis and Processing Pathways

Enoxacin has been identified as a Small-Molecule Enhancer of microRNA (miRNA) maturation (SMER) acs.orgnih.govnih.govnih.gov. Studies indicate that enoxacin can enhance RNA interference (RNAi) processes by promoting miRNA biogenesis acs.orgnih.gov. It has been observed to increase the number of mature miRNAs by stabilizing the interaction of the transactivation response RNA-binding protein (TRBP) with Argonaute 2 (Ago2) acs.orgnih.gov. Enoxacin has also been shown to promote the processing of specific miRNAs, such as miR-125a, and to restore miRNA maturation in cells with low levels of Dicer acs.orgnih.gov. This modulation of miRNA biogenesis has been linked to various cellular processes, including osteoclastogenesis, apoptosis, DNA damage response, and cancer cell proliferation and migration acs.orgnih.gov. For instance, enoxacin treatment led to a significant increase in the biogenesis of tumor-suppressor miRNAs like miR-17*, miR-29b, miR-34a, miR-132, miR-146a, and miR-449a, while reducing oncogenic miRNAs such as miR-141 and miR-191 in prostate cancer cells acs.org.

Interaction with Specific Cellular Proteins (e.g., TRBP, PIWIL3)

Enoxacin's ability to enhance miRNA maturation is closely tied to its interaction with specific cellular proteins. Research suggests that enoxacin's activity is TRBP-dependent acs.orgnih.govnih.gov. In vitro assays demonstrated that enoxacin significantly enhanced miRNA maturation in the presence of TRBP, a cofactor for Dicer, whereas it had no effect in the absence of TRBP acs.orgnih.gov. Binding assays indicated a decrease in the dissociation constant (KD) between TRBP and pre-miRNA in the presence of enoxacin, suggesting an improved affinity acs.org. Furthermore, enoxacin has been implicated in targeting PIWIL3 , a protein belonging to the PIWI argonaute family involved in piRNA maturation nih.govnih.gov. Depletion of PIWIL3 in MCF7 cells resulted in increased miRNA levels and growth defects, mirroring the effects observed with enoxacin treatment, suggesting PIWIL3 as a potential mechanistic target nih.govnih.gov.

Influence on Vacuolar H+-ATPase Subunits

Enoxacin has been identified as an inhibitor of vacuolar H+-ATPase (V-ATPase) function, specifically by disrupting the interaction between V-ATPase subunits and microfilaments acs.orgnih.govresearchgate.netresearchgate.netamegroups.org. This mechanism is particularly relevant to its role in inhibiting osteoclastogenesis and bone resorption acs.orgresearchgate.netresearchgate.netamegroups.org. Studies have shown that enoxacin blocks the binding between the B2 subunit of V-ATPase and microfilaments, a process crucial for osteoclast function researchgate.netresearchgate.netamegroups.org. This disruption leads to a decrease in osteoclast invasiveness and has been observed to inhibit osteoclast formation and bone resorption without affecting osteoblast formation researchgate.netamegroups.org.

Impact on c-Jun N-terminal Kinase Signaling Pathways

Research indicates that enoxacin can influence c-Jun N-terminal Kinase (JNK) signaling pathways acs.orgnih.govnih.govresearchgate.net. Specifically, enoxacin-mediated inhibition of osteoclastogenesis has been linked to the suppression of the JNK signaling pathway, contributing to a decrease in cell invasiveness acs.orgnih.govnih.govresearchgate.net. The JNK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, apoptosis, and cell proliferation openrheumatologyjournal.comfrontiersin.orgmdpi.comnih.gov. While the precise details of enoxacin's interaction with JNK signaling require further elucidation, its role in modulating this pathway appears to contribute to its broader cellular effects, including its anticancer properties acs.orgnih.govresearchgate.net.

Induction of Oxidative Stress in Cellular Systems

Enoxacin has been shown to possess prooxidative properties , which enhance its cytotoxic effects in cellular systems nih.govnih.govmdpi.com. The compound can induce oxidative stress, contributing to its anticancer activity nih.govnih.govmdpi.com. Studies suggest that enoxacin can cause an induction of oxidative stress through singlet oxygen, although not through superoxide (B77818) radicals nih.gov. Molecular modeling analyses also suggest that enoxacin's electron-deficient regions may lead to nucleophilic attacks by glutathione (B108866) and DNA nucleobases, potentially resulting in glutathione depletion and DNA damage, both of which can induce oxidative stress and cellular toxicity scialert.net. This prooxidative nature, coupled with its other mechanisms, contributes to enoxacin's ability to inhibit cancer cell growth and proliferation nih.govnih.govmdpi.com.

Structure Activity Relationship Sar Investigations of 4 Oxo Enoxacin Derivatives

Electronic Properties and Their Correlation with Biological Responses

Key structural features within the fluoroquinolone scaffold contribute significantly to its electronic profile and, consequently, its biological activity. The presence of specific substituents at various positions can modulate electron density, polarity, and resonance, thereby affecting target binding and potency.

Key Electronic Influences on Biological Activity:

C-6 Fluorine Atom: The introduction of a fluorine atom at the C-6 position of the quinolone core is a hallmark of fluoroquinolones and is critical for their enhanced potency. This fluorine atom is highly electronegative, imparting a significant electron-withdrawing effect. This electronic modification is associated with a 5- to 100-fold increase in activity compared to non-fluorinated analogs, likely by influencing interactions with bacterial DNA gyrase and topoisomerase IV nih.govasm.orgmdpi.com.

Electron-Withdrawing Groups: The presence of electron-withdrawing groups has been identified as essential for certain biological activities. For example, in the context of enoxacin (B1671340) derivatives, reducing a nitro group to an amino group (implying a change in electron-withdrawing capacity) resulted in significantly diminished cytotoxicity, suggesting that an electron-withdrawing moiety is crucial for this specific activity researchgate.net.

The electronic properties of substituents can also be indirectly assessed through their impact on molecular vibrations. For example, in gatifloxacin (B573) derivatives, the electron-withdrawing effect of substituents on ester linkages resulted in higher carbonyl stretching frequencies compared to the parent drug, indicating a modification of the electronic environment around the carbonyl group nih.govpsu.edu.

Table 1: Influence of Key Structural Features and Electronic Properties on Biological Activity

| Position of Substitution | Example Substituent / Feature | General Electronic Effect | Impact on Biological Response (General) | Specific Relevance to Enoxacin Derivatives (where applicable) | Reference (Snippet Index) |

| C-6 | Fluorine (F) | Strong Electron-Withdrawing | Significantly enhances antibacterial potency (5-100x) | Crucial for the broad-spectrum activity of enoxacin. | nih.govasm.orgmdpi.com |

| N-1 | p-Fluorophenyl | Electron-Withdrawing | Contributes to high antimicrobial potency | Found to yield greater potency in related quinolone SAR studies. | nih.gov |

| N-1 | p-Hydroxyphenyl | Electron-Donating/Withdrawing (depends on context) | Contributes to high antimicrobial potency | Found to yield greater potency in related quinolone SAR studies. | nih.gov |

| C-7 | Piperazine (B1678402) | Basic, potential for electron donation/resonance | Enhances activity against Gram-negative bacteria | A key feature of enoxacin, contributing to its Gram-negative spectrum. | nih.govajol.info |

| Various positions | Electron-Withdrawing Groups | Decreases electron density | Essential for certain activities (e.g., cytotoxicity) | Implicated in the cytotoxic activity of some enoxacin derivatives. | researchgate.net |

| C-4 | Oxo (=O) | Electron-Withdrawing | Essential for target enzyme binding | Core feature of the 4-oxo-quinolone scaffold. | mdpi.comajol.infomdpi.com |

| C-3 | Carboxylic Acid (-COOH) | Electron-Withdrawing | Essential for target enzyme binding | Core feature of the 4-oxo-quinolone scaffold. | mdpi.comajol.infomdpi.com |

Metabolic Transformations and Enzymatic Interactions in Research Models

Characterization of 4-Oxo-Enoxacin as a Metabolite of Enoxacin (B1671340)

While specific studies detailing the formation and direct identification of this compound from enoxacin within isolated liver microsomes are not extensively detailed in the available literature, its existence as a metabolite is established. In vitro studies, particularly those examining drug-drug interactions, frequently use liver microsomes to assess the inhibitory potential of enoxacin on cytochrome P450 (CYP) enzymes. These studies implicitly acknowledge the metabolic context of enoxacin, even if their primary focus is on the parent compound's interactions rather than the metabolite's formation pathway. The metabolite itself has been studied for its own metabolic and inhibitory properties in such systems.

Enzymatic Inhibition Studies

The interactions of enoxacin and its metabolite this compound with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, are of significant interest due to their potential to cause drug-drug interactions.

Enoxacin has been identified as a potent inhibitor of the human cytochrome P450 enzyme CYP1A2 capes.gov.brnih.govhelsinki.fimdpi.comnih.govpharmacytimes.comnih.govnih.govnih.gov. This inhibition is often characterized as competitive or mixed competitive nih.gov. Studies have demonstrated that enoxacin can significantly reduce the metabolic clearance of CYP1A2 substrates. For example, enoxacin administration led to a six-fold decrease in caffeine (B1668208) clearance, a validated marker for CYP1A2 activity capes.gov.brnih.gov. In vitro studies using human liver microsomes indicated that enoxacin caused a substantial reduction (74.9%) in CYP1A2 activity nih.gov.

In stark contrast, the metabolite this compound has consistently shown minimal to no significant inhibitory effect on CYP1A2 or the metabolism of its substrates in comparative studies nih.govasm.orgnih.govnih.govnih.govresearchgate.net. This suggests that the primary driver of CYP1A2-mediated drug interactions associated with enoxacin is the parent compound itself, rather than its major oxo-metabolite.

Table 1: CYP1A2 Inhibition Profile

| Compound | CYP1A2 Inhibition Potency | Inhibition Type | Effect on Caffeine Clearance | Reference(s) |

| Enoxacin | Potent | Competitive / Mixed-competitive | 6-fold decrease | capes.gov.brnih.govhelsinki.fimdpi.comnih.govpharmacytimes.comnih.govnih.govnih.gov |

| This compound | Minimal / None | Not applicable | No significant effect | nih.govasm.orgnih.govnih.govnih.govresearchgate.net |

The interaction between enoxacin and methylxanthines, such as theophylline (B1681296) and caffeine, is a well-documented example of CYP1A2-mediated drug-enzyme interaction nih.govasm.orgcapes.gov.brnih.govnih.govpharmacytimes.comnih.govnih.govnih.govnih.govresearchgate.netwikipedia.orgpharmgkb.orgdntb.gov.ua. Enoxacin's inhibition of CYP1A2, the primary enzyme responsible for the N-demethylation of theophylline, leads to a significant reduction in theophylline's metabolic clearance capes.gov.brnih.govnih.govpharmgkb.org. This mechanism explains the observed increases in theophylline plasma concentrations when co-administered with enoxacin. Research has indicated that enoxacin selectively inhibits the N-demethylation pathways of theophylline nih.gov. While some hypotheses initially suggested a role for the 4-oxo-metabolite in this interaction nih.gov, more direct comparative studies have concluded that this compound itself exhibits little to no inhibitory activity, underscoring enoxacin's central role in these interactions nih.govasm.orgnih.govnih.govnih.govresearchgate.net.

Comparative Metabolic Studies of this compound Versus Parent Enoxacin

Comparative studies highlight key differences and similarities in the metabolic and pharmacokinetic profiles of enoxacin and its metabolite, this compound.

In terms of metabolic activity, the most significant distinction lies in their enzyme inhibitory potential. While enoxacin is a potent inhibitor of CYP1A2, this compound demonstrates negligible inhibitory effects on this enzyme and related metabolic pathways nih.govasm.orgnih.govnih.govnih.govresearchgate.net. This suggests that the pharmacological impact of drug-drug interactions mediated through CYP1A2 inhibition is primarily attributable to the parent enoxacin.

From a pharmacokinetic perspective, studies have indicated that the elimination half-life of this compound is comparable to that of enoxacin oup.comoup.com. However, differences in distribution have been observed. For instance, in prostatic tissue, the tissue-to-plasma concentration ratios were found to be approximately 2.2 for enoxacin and 1.4 for this compound, suggesting potentially greater tissue penetration or accumulation of the parent compound oup.comoup.com. Furthermore, in excretory fluids, this compound exhibited higher renal clearance and lower saliva exposure compared to enoxacin nih.govasm.org. These findings underscore distinct distribution and elimination characteristics between the parent drug and its oxo-metabolite.

Table 2: Comparative Metabolic and Distribution Characteristics

| Parameter | Enoxacin | This compound | Reference(s) |

| CYP1A2 Inhibition | Potent inhibitor | Minimal / No significant inhibition | nih.govasm.orgnih.govnih.govnih.govresearchgate.net |

| Theophylline Metabolism Impact | Significantly decreases clearance | No significant direct effect | nih.govasm.orgnih.govnih.govresearchgate.net |

| Elimination Half-life (Day 1) | ~6.8 hours | ~7.1 hours | oup.comoup.com |

| Elimination Half-life (Day 4) | ~10.3 hours | ~13.2 hours | oup.comoup.com |

| Prostatic Tissue/Plasma Ratio | ~2.2 | ~1.4 | oup.comoup.com |

| Renal Clearance | Lower | Higher | nih.govasm.org |

| Saliva Exposure | Higher | Lower | nih.govasm.org |

Molecular Mechanisms of Microbial Resistance to 4 Oxo Enoxacin Type Compounds

Plasmid-Mediated Quinolone Resistance (PMQR) Genes

PMQR refers to resistance to quinolone and fluoroquinolone antibiotics conferred by genes located on plasmids. These genes typically encode proteins that protect the target enzymes, modify the drug, or actively pump the antibiotic out of the bacterial cell. The discovery of PMQR mechanisms has significantly expanded our understanding of how resistance can be rapidly disseminated within bacterial populations. frontiersin.orgasm.orgnih.govnih.gov

A prominent class of PMQR determinants are the Qnr proteins, encoded by a family of genes including qnrA, qnrB, qnrC, qnrD, qnrS, and qnrVC. These proteins, typically around 200 amino acids long and belonging to the pentapeptide repeat protein family, confer resistance by directly interacting with bacterial DNA gyrase and topoisomerase IV. asm.orgnih.govnih.govnih.gov

The primary mechanism by which Qnr proteins confer resistance is by binding to the DNA-enzyme complex, thereby protecting the essential target enzymes from the inhibitory action of quinolones. This binding stabilizes the enzyme-DNA complex, preventing the formation of lethal double-strand DNA breaks that are characteristic of quinolone activity. By shielding the target enzymes, Qnr proteins reduce the drug's ability to inhibit DNA replication, transcription, repair, and recombination. frontiersin.orgnih.govnih.govnih.govacs.orgpnas.orgresearchgate.net

While Qnr proteins alone usually confer only low-level resistance (typically a 4- to 8-fold increase in minimum inhibitory concentration), their presence is clinically significant. This low-level resistance can act as a selective pressure, promoting the emergence and selection of bacteria with pre-existing or newly acquired chromosomal mutations in the target enzymes, leading to high-level fluoroquinolone resistance. frontiersin.orgnih.govasm.orgnih.govnih.govacs.orgoup.com The qnr genes are thought to have originated from chromosomal genes in aquatic bacteria and are often found associated with mobile genetic elements on plasmids, facilitating their spread. frontiersin.orgasm.orgnih.govnih.gov

Another significant PMQR mechanism involves a specific variant of the aminoglycoside acetyltransferase enzyme, known as AAC(6′)-Ib-cr. This enzyme is derived from the widely distributed AAC(6′)-Ib enzyme, which primarily confers resistance to aminoglycoside antibiotics. However, the '-cr' variant possesses crucial amino acid substitutions that enable it to acetylate certain fluoroquinolones, particularly those with a piperazinyl substituent at the C7 position, such as ciprofloxacin (B1669076) and norfloxacin. frontiersin.orgnih.govasm.orgnih.govnih.govacs.orgnih.govresearchgate.netnih.govmicrobiologyjournal.org

The acetylation process modifies the fluoroquinolone molecule, rendering it ineffective against its target enzymes. This enzymatic inactivation of the antibiotic leads to reduced intracellular drug concentrations and, consequently, decreased susceptibility of the bacteria to the drug. Similar to Qnr proteins, AAC(6′)-Ib-cr typically confers low-level resistance. However, its association with aminoglycoside resistance genes on the same plasmids highlights the potential for co-selection and the rapid dissemination of multidrug resistance. researchgate.netnih.govmicrobiologyjournal.org

Table 1: Co-association of PMQR Genes with Aminoglycoside Resistance Genes

| PMQR Gene | Association with Aminoglycoside Resistance Genes |

| qnrB | Present |

| qnrS | Present |

| oqxAB | Present |

| aac(6′)-Ib-cr | Present |

This table illustrates common co-associations observed in studies, indicating that genes conferring resistance to different antibiotic classes are often found together on the same mobile genetic elements, facilitating multidrug resistance dissemination. researchgate.netnih.gov

The third major category of PMQR involves plasmid-encoded efflux pumps. These transmembrane protein systems actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular accumulation below the inhibitory concentration. Prominent examples of plasmid-mediated efflux pumps associated with quinolone resistance include QepA and OqxAB. frontiersin.orgnih.govasm.orgnih.govacs.orgnih.govmicrobiologyjournal.orgmdpi.com

These efflux pumps, often belonging to multidrug resistance (MDR) superfamilies, can extrude a broad range of antimicrobial agents. By expelling quinolones from the cytoplasm, they prevent the drugs from reaching and effectively inhibiting DNA gyrase and topoisomerase IV. While these pumps typically contribute to low-level resistance, their presence can synergize with other resistance mechanisms, including chromosomal mutations, to confer higher levels of resistance. frontiersin.orgnih.govasm.orgnih.govnih.govacs.orgnih.gov

In some Escherichia coli strains, resistance has been linked to the combined presence of plasmid-mediated genes like qnrS1 and oqxAB, alongside the overexpression of chromosomally encoded efflux pump systems such as AcrAB-TolC and other related pumps (acrF, acrD, mdtK, mdfA, tolC). This complex interplay of multiple efflux mechanisms, in conjunction with PMQR genes, underscores the multifaceted nature of fluoroquinolone resistance. frontiersin.org

Table 2: Contribution of Specific Genes to Fluoroquinolone Resistance in E. coli

| Gene(s) | Mechanism | Contribution to Resistance |

| qnrS1 | Protection of target enzymes | Significant |

| oqxAB | Efflux pump | Significant |

| acrAB-TolC | Chromosomally encoded efflux pump (overexpressed) | Significant |

| acrF | Chromosomally encoded efflux pump | Contributes |

| acrD | Chromosomally encoded efflux pump | Contributes |

| mdtK | Chromosomally encoded efflux pump | Contributes |

| mdfA | Chromosomally encoded efflux pump | Contributes |

| tolC | Component of efflux pumps | Contributes |

This table highlights various genes and systems implicated in fluoroquinolone resistance in E. coli, demonstrating how plasmid-borne genes and chromosomal efflux mechanisms can act in concert. frontiersin.org

Compound Name List:

4-Oxo-enoxacin

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Analyses

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in a molecule by analyzing its absorption of infrared radiation. For 4-Oxo-enoxacin, FTIR analysis can confirm the presence of key structural components. Based on studies of quinolone and fluoroquinolone structures, several characteristic absorption bands are expected.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretching (alcohol/phenol) | 3500–3700 (often broad, hydrogen-bonded) |

| N-H stretching (amine/amide) | 3300–3500 (can overlap with O-H) |

| C-H stretching (alkane/aromatic) | 2800–3000 |

| C=O stretching (carbonyl) | 1700–1750 |

| N-H bending | 1600–1650 |

| C-O stretching | 1250–1300 |

| C-F stretching | 1000–1050 |

These assignments are based on the typical spectral features of quinolone derivatives, which share structural similarities with this compound nitrkl.ac.in. The presence and position of these bands provide evidence for the specific functional groups, such as hydroxyl, amine, carbonyl, and the crucial fluoro substituent, within the molecule.

Electrochemical and Voltammetric Techniques

Electrochemical methods are vital for studying the redox properties and quantitative determination of pharmaceutical compounds. This compound, like other fluoroquinolones, exhibits electroactive centers that can be analyzed using techniques such as polarography and voltammetry.

Adsorptive Stripping Voltammetry (ASV) is a sensitive technique that involves pre-concentration of the analyte onto the electrode surface followed by stripping voltammetry. Studies have utilized ASV for the determination of fluoroquinolones, including enoxacin (B1671340). Research indicates that enoxacin can be analyzed using ASV in acidic media, such as 0.1 M hydrochloric acid.

| Technique | Medium/Conditions | Parameter | Value |

| Adsorptive Stripping Voltammetry | 0.1 M HCl | Peak potential | -0.98 V |

| (ASV) | Concentration range | 1–40 µg/mL | |

| Detection limit | 50 ng/mL |

These parameters highlight the sensitivity and applicability of ASV for the analysis of enoxacin jfda-online.com.

Direct Current Polarography (DCP) and Differential Pulse Polarography (DPP) are established electrochemical techniques used to study the reduction or oxidation processes of analytes. Enoxacin has been characterized using both methods.

In 0.1 M HCl, enoxacin exhibits a well-defined polarographic response. Differential Pulse Polarography (DPP) has shown a characteristic half-wave potential of approximately -990 mV versus the Saturated Calomel Electrode (SCE). The limiting current in these studies demonstrated a linear relationship with enoxacin concentration within a range of 5 x 10⁻⁴ mM to 1 mM researchgate.netuchile.cl.

Linear Sweep Voltammetry (LSV) has also been employed, revealing a reductive peak at approximately -1.052 V versus the Ag/AgCl reference electrode in 0.05 M sulfuric acid researchgate.net. Furthermore, studies using mercury electrodes have indicated that quinolones, including enoxacin, are reduced through two one-electron waves, with the process being dependent on factors like pH, temperature, and ionic strength researchgate.net. Cathodic Stripping Voltammetry (CSV) in 0.1 M HCl has also reported a peak potential around -0.98 V jfda-online.com.

| Technique | Medium/Conditions | Parameter | Value |

| Differential Pulse Polarography (DPP) | 0.1 M HCl | Half-wave potential (vs. SCE) | -990 mV |

| DPP | 0.1 M HCl | Concentration range for linear current | 5 x 10⁻⁴ mM to 1 mM |

| Direct Current Polarography (DCP) | Mercury electrode | Reduction process | Two one-electron waves |

| Linear Sweep Voltammetry (LSV) | 0.05 M H₂SO₄ | Peak potential (vs. Ag/AgCl) | -1.052 V |

| Cathodic Stripping Voltammetry (CSV) | 0.1 M HCl | Peak potential | -0.98 V |

Photochemical Behavior Studies in Aqueous Solutions

The photochemical behavior of this compound in aqueous solutions is influenced by environmental factors, particularly pH, and involves complex degradation pathways.

The absorption and emission characteristics of enoxacin are significantly modulated by the pH of the aqueous solution, reflecting its pH-dependent speciation. Research indicates that the maximal fluorescence intensity for enoxacin is observed at pH 7.2, corresponding to its neutral form researchgate.net. At pH 3.5, the fluorescence quantum yield is approximately 4 x 10⁻³, which roughly doubles at neutral pH. However, in alkaline conditions, the fluorescence intensity and quantum yield are substantially reduced researchgate.netnih.govcapes.gov.br. Enoxacin exhibits pKa values around 6.0 and 8.5, influencing the prevalence of its zwitterionic and anionic forms across different pH ranges unesp.br.

| Parameter | Conditions | Value |

| Fluorescence Quantum Yield | pH 3.5 | 4 x 10⁻³ |

| Fluorescence Quantum Yield | Neutral pH (≈7) | ~8 x 10⁻³ (approx. double of pH 3.5) |

| Fluorescence Quantum Yield | Alkaline pH | Strongly reduced |

| Maximal Fluorescence | pH 7.2 | Observed |

The photodegradation of this compound in aqueous solutions is a critical aspect of its environmental fate. Studies have quantified its photodegradation quantum yield, which is found to be maximal under neutral pH conditions, approximately 0.04 nih.govcapes.gov.br. While direct photolysis can occur, its rate is often enhanced by the presence of reactive species generated through advanced oxidation processes. For instance, the reaction rate constant with hydroxyl radicals (•OH) has been determined to be approximately (5.91±0.08)×10⁹ L mol⁻¹ s⁻¹ researchgate.net. Enoxacin is also known to generate singlet oxygen (¹O₂) upon photoirradiation, with a reported quantum yield of 0.061 ± 0.001 ingentaconnect.com. The photodegradation process is influenced by pH-dependent speciation, with direct photolysis and reactions involving hydroxyl radicals and triplet states of dissolved organic matter being key degradation pathways unesp.br.

| Parameter | Conditions | Value |

| Photodegradation Quantum Yield | Neutral conditions | ca. 0.04 |

| Singlet Oxygen Quantum Yield | (for Enoxacin) | 0.061 ± 0.001 |

| Reaction Rate Constant (•OH) | (for Enoxacin) | (5.91±0.08)×10⁹ L/mol·s |

Compound Name List:

This compound

Enoxacin (also referred to as ENX)

1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid (IUPAC name for Enoxacin)

Molecular Interactions with Biological Macromolecules and Metal Ions

Binding Studies with Nucleic Acids

The interaction of 4-oxo-enoxacin with DNA has been investigated using various spectroscopic methods to understand the nature and strength of this binding.

Interaction with Calf Thymus DNA via Spectroscopic Methods

Studies employing UV-Vis absorption spectroscopy have demonstrated that enoxacin (B1671340) interacts with calf thymus DNA (CT DNA). The absorption spectra of enoxacin in the presence of CT DNA show modifications that indicate binding, with changes observed in absorbance and wavelength researchgate.netinoe.rolew.roresearchgate.net. These spectral changes are analyzed using models such as Benesi-Hildebrand, Scott, and Scatchard methods to determine binding constants and the number of binding sites researchgate.netinoe.rolew.roresearchgate.net. For instance, one study reported binding constants for enoxacin with CT DNA, suggesting a moderate to strong binding affinity rsc.org. The binding process can involve different types of interactions, with some analyses suggesting two binding types: a non-electrostatic (internal) type involving intercalation and an external type where electrostatic interactions with anionic DNA groups are predominant inoe.ro.

Modes of Binding (e.g., Stacking, Electrostatic Interactions)

The binding of enoxacin to CT DNA is characterized by a combination of molecular interactions. Spectroscopic data suggest that the drug molecules can stack, facilitated by electrostatic interactions with the anionic groups of the DNA biopolymer researchgate.netinoe.ro. Some research indicates that fluoroquinolones, including enoxacin, can bind to DNA through an electrostatic mode with partial intercalation najah.edu. Viscosity measurements have also been used to elucidate how these drugs bind to DNA, providing further insights into the binding modes lew.roresearchgate.net. While intercalation is a common mode for many DNA-binding agents, the specific interactions of enoxacin may also involve groove binding or electrostatic interactions, depending on the experimental conditions and the specific analytical models applied najah.eduscielo.org.za.

Chelation Chemistry with Transition Metal Ions

This compound possesses functional groups that enable it to chelate with transition metal ions, forming stable complexes. This chelation significantly influences its properties and biological activities.

Formation of Metal-4-Oxo-Enoxacin Complexes

Enoxacin readily forms complexes with various transition metal ions, including Cu(II), Zn(II), Cd(II), Ni(II), Co(II), Mn(II), Ag(I), Pt(IV), Ru(III), and Ir(III) ajol.infonih.govscielo.brresearchgate.netresearchgate.netjournalijar.comresearchgate.netresearchgate.net. These complexes are typically synthesized and characterized using techniques such as elemental analysis, FTIR, NMR, and UV-Vis spectroscopy ajol.infonih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The formation of these metal complexes is often driven by the chelating ability of the enoxacin molecule.

Coordination Pathways (e.g., Bidentate Chelation via 4-Oxo and Carboxyl Groups)

The primary mechanism for metal-enoxacin interaction involves chelation, where the metal ion coordinates with specific donor atoms on the enoxacin molecule. The most commonly proposed coordination pathway involves the 4-oxo (carbonyl) group and the adjacent 3-carboxyl group of the quinolone structure ajol.infonih.govscielo.brresearchgate.netactamedicamarisiensis.romdpi.com. In these interactions, enoxacin typically acts as a monoanionic, bidentate ligand, coordinating through the oxygen atoms of the 4-oxo and carboxylate groups nih.govscielo.brresearchgate.netmdpi.com. In some instances, the piperazine (B1678402) nitrogen atom or other parts of the molecule might also participate in coordination, leading to different binding modes, including monodentate or tridentate chelation, depending on the metal ion and reaction conditions rsc.orgajol.inforesearchgate.netresearchgate.netmdpi.com. For example, studies on platinum(IV), ruthenium(III), and iridium(III) complexes suggest coordination through the nitrogen atom of the piperazine ring in some cases, which is considered an unusual mode for this class of compounds ajol.inforesearchgate.netresearchgate.net.

Computational Approaches to Molecular Interactions

Computational methods provide powerful tools for understanding the complex mechanisms by which enoxacin interacts with biological targets at a molecular level. These approaches allow researchers to predict binding modes, assess interaction stability, and correlate structural features with biological activity.

Molecular Docking Simulations with Target Enzymes

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand (enoxacin) when bound to a biological target, such as an enzyme, and to estimate the binding affinity. These simulations help in understanding the molecular basis of drug-target interactions and can guide the design of new therapeutic agents.

Enoxacin has been investigated using molecular docking simulations against various targets. For instance, studies have explored its interaction with the B2 subunit of vacuolar H+-ATPase (V-ATPase), a key protein involved in osteoclast bone resorption. Docking simulations using DOCK6 predicted that enoxacin may bind to a structural pocket within the V-ATPase B2 subunit, involving residues such as Tyr68, Val89, Thr268, Ile269, Glu308, and Arg314. A specific hydrogen bond interaction was predicted between the ε1 atom of Arg314 and the N4 atom of enoxacin, contributing to the binding affinity nih.gov.

Furthermore, docking studies have been applied to other quinolone derivatives, including those with a 4-oxo moiety, to understand their interactions with enzymes like DNA gyrase, a primary target for antibacterial activity mun.ca. Similar in silico docking analyses have also been performed for enoxacin analogs targeting α-glucosidase, where the alignment of molecular interactions correlated well with observed inhibitory activity mdpi.com. These studies highlight the utility of molecular docking in predicting binding modes and identifying key residues involved in the interaction of enoxacin and related compounds with their biological targets.

Table 1: Molecular Docking of Enoxacin with V-ATPase B2

| Target Protein | Docking Method | Predicted Binding Pocket Residues | Key Predicted Interactions | Reference |

| V-ATPase B2 subunit | DOCK6 | Tyr68, Val89, Thr268, Ile269, Glu308, Arg314 | H-bond between Arg314 (Oε1) and Enoxacin (N4) | nih.gov |

Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a more comprehensive understanding by capturing the temporal evolution of the complex. MD simulations allow for the investigation of conformational changes, binding stability, and the dynamic nature of interactions over time, often on the nanosecond to microsecond scale.

Although specific detailed MD simulations of enoxacin bound to its primary antibacterial targets like DNA gyrase or topoisomerase IV are not extensively detailed in the provided snippets, the general principles of MD are highly relevant. MD simulations can reveal how the binding of enoxacin affects the conformational landscape of the target protein and vice versa, providing insights into the dynamic stability of the complex mdpi.comlivecomsjournal.org. Studies on enoxacin and its metabolites have involved molecular modeling analyses using semi-empirical and DFT calculations, which lay the groundwork for dynamic simulations by characterizing molecular properties scialert.net. One study mentions a 200-ns molecular dynamics simulation in the context of enoxacin, though specific details regarding the simulated complex are not provided nus.edu.sg. Such simulations are crucial for understanding the persistence of binding and the dynamic interplay at the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. By analyzing a series of related compounds, QSAR models can identify key structural features (descriptors) that influence activity and predict the activity of novel, unsynthesized molecules.

QSAR modeling has been applied to quinolone derivatives to understand and predict various biological activities. For example, 3D QSAR models, such as those employing CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), have been developed for quinolone derivatives to correlate structural parameters with anti-inflammatory activity, achieving high statistical predictive powers (e.g., R² up to 0.962) researchgate.net.

Studies have also utilized QSAR to explore the anti-HIV-1 activity of 4-oxo-1,4-dihydroquinoline and related derivatives. These investigations employed methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), identifying descriptors such as electronegativity, atomic masses, van der Waals volumes, molecular symmetry, and polarizability as critical factors influencing activity nih.gov. QSAR models have also been proposed to guide the design of novel antibacterial agents by correlating structural features with activity against pathogens like Pseudomonas aeruginosa researchgate.netmdpi.com. Furthermore, QSAR modeling combined with other computational techniques, such as consensus scoring, is used to identify multitargeting inhibitors, demonstrating its broad applicability in drug discovery nih.gov.

Table 2: Examples of QSAR Studies on Quinolone Derivatives

| Compound Class | Target Activity | Modeling Methods | Key Descriptors | Statistical Metrics (Example) | Reference |

| Quinolone derivatives | Anti-inflammatory | CoMFA, CoMSIA | Steric, electrostatic, hydrophobic, donor descriptors | R² up to 0.962, Q² up to 0.6 | researchgate.net |

| 4-oxo-1,4-dihydroquinoline derivatives | Anti-HIV-1 | MLR, ANN | Electronegativity, atomic masses, van der Waals volumes, molecular symmetry, polarizability | High statistical qualities | nih.gov |

| Quinolone derivatives | Antibacterial | Various ML | Molecular descriptors, fingerprints | Balanced accuracy > 70% | mdpi.com |

| 4-oxo-thiazeto[3,2-a]quinolone derivatives | Antibacterial | Docking | (Implied correlation with structure) | N/A | mun.ca |

| Enoxacin analogs | α-glucosidase inhibition | Docking | Molecular interactions | N/A | mdpi.com |

Molecular Interactions with Metal Ions

Enoxacin, like other quinolone antibiotics, possesses functional groups that enable it to chelate with various metal ions. The primary sites for metal coordination are the oxygen atom of the 4-oxo group and the oxygen atom of the carboxylic acid group at position 3, which can act as bidentate ligands. Additionally, the nitrogen atom in the piperazine ring at position 7 can also participate in coordination.

Research has shown that enoxacin forms complexes with several transition metal ions, including platinum(IV), ruthenium(III), and iridium(III) ajol.inforesearchgate.net. In these complexes, enoxacin typically coordinates in a monodentate manner through the nitrogen atom of the piperazine ring. This mode of coordination is considered unusual for quinolones, which often coordinate via the 4-oxo and carboxylate groups ajol.inforesearchgate.net. However, the chelating ability of enoxacin with its neighboring 4-oxo and carboxyl groups is a well-established mechanism for metal-enoxacin interaction ajol.inforesearchgate.netajgreenchem.comresearchgate.net.

Enoxacin has also been reported to form complexes with other metal ions such as copper(II), zinc(II), cadmium(II), nickel(II), cobalt(II), manganese(II), and silver(I) ajol.inforesearchgate.net. The formation of metal complexes can significantly influence the pharmacological properties of quinolones, potentially enhancing their antibacterial activity or altering their pharmacokinetic profiles ajgreenchem.com. The interaction with metal ions is a critical aspect of understanding the broader biological and environmental fate of these compounds.

Table 3: Enoxacin-Metal Ion Complexes and Coordination

| Metal Ion(s) | Primary Chelating Groups | Coordination Mode (Reported) | Other Reported Ions | Reference |

| Pt(IV), Ru(III), Ir(III) | Piperazine N, 4-oxo, Carboxyl | Monodentate (via piperazine N) | Cu(II), Zn(II), Cd(II), Ni(II), Co(II), Mn(II), Ag(I) | ajol.inforesearchgate.net |

| General Quinolones | 4-oxo, Carboxyl, Piperazinyl ring | Bidentate, Unidentate, Bridging | N/A | ajgreenchem.com |

| Fluoroquinolones (general) | 4-oxo, Carboxyl | Chelation | Divalent metal ions | researchgate.net |

Emerging Research Areas and Mechanistic Biological Applications

Investigations into Cytotoxic Mechanisms in Cancer Cell Lines

Enoxacin (B1671340) demonstrates potent cytotoxic effects against various cancer cell lines, operating through multiple interconnected mechanisms that disrupt cancer cell proliferation, survival, and metastatic potential.

Induction of Cell Cycle Arrest and Apoptosis

Enoxacin has been shown to induce cell cycle arrest and promote apoptosis in a variety of cancer cell types. Studies have observed that Enoxacin treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle. For instance, in colorectal cancer cell lines HCT-116 and RKO, Enoxacin treatment for 72 hours resulted in cell-cycle arrest in the G2/M phase, with Enoxacin-treated cells showing approximately 55% and 48% in G2/M, respectively, compared to 28.5% and 21.2% in control cells pnas.orgresearchgate.net. This G2/M arrest is associated with the stabilization of the Wee1 protein and downregulation of Cdc34 pnas.org.

Following cell cycle arrest, Enoxacin can trigger massive cell death via apoptosis. In HCT-116 and RKO cells, significant apoptosis (up to 91.9%) was observed five days after Enoxacin treatment and subsequent G2/M arrest pnas.orgresearchgate.net. In prostate cancer cells (PC-3), Enoxacin inhibited proliferation and induced apoptosis by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins researchgate.net. Similarly, Enoxacin treatment of human osteosarcoma 143B cells significantly increased the rate of apoptosis compared to control cells, mediated by the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL nih.govspandidos-publications.comnih.gov.

Table 1: Enoxacin-Induced Cell Cycle Arrest in Cancer Cell Lines

| Cell Line | Treatment (Concentration/Time) | % Cells in G2/M Phase (Enoxacin) | % Cells in G2/M Phase (Control) | Reference |

| HCT-116 | 72 h | 55% | 28.5% | pnas.orgresearchgate.net |

| RKO | 72 h | 48% | 21.2% | pnas.orgresearchgate.net |

| Co115.TRBPWT | Not specified | 38% | 6% | pnas.orgencyclopedia.pub |

Regulation of Reactive Oxygen Species (ROS) Generation

Enoxacin's cytotoxic effects can be amplified through the generation of reactive oxygen species (ROS). In a study combining Enoxacin with ultraviolet A (UVA) irradiation on the AsPC1 human pancreatic cancer cell line, a significant induction of apoptosis was observed. This effect was attributed to ROS generation, particularly singlet oxygen, which was suppressed by ROS scavengers iiarjournals.orgiiarjournals.orgnih.gov. While Enoxacin alone did not induce significant apoptosis or cell proliferation inhibition, its combination with mild UVA irradiation activated Enoxacin, leading to apoptosis through ROS production iiarjournals.orgiiarjournals.orgnih.gov. This suggests that Enoxacin can act as a photosensitizer, enhancing the cytotoxic effects of light irradiation via oxidative stress.

Disruption of DNA Damage Response (DDR) Pathways

Enoxacin has been identified as a compound that can pharmacologically boost the DNA damage response (DDR) and DNA repair mechanisms. It stimulates the DNA damage response (DDR) signaling, leading to increased occupancy of 53BP1 at DNA double-strand breaks (DSBs) encyclopedia.pubnih.govnih.gov. This enhanced 53BP1 accumulation promotes a shift towards more accurate non-homologous end-joining (NHEJ) repair pathways nih.govresearchgate.net. Enoxacin treatment has been shown to strengthen DDR signaling and accelerate DNA repair following exposure to ionizing radiation nih.govresearchgate.net. Notably, this augmented DNA repair stimulated by Enoxacin can also increase the survival of cancer cells when treated with chemotherapeutic agents nih.gov.

Interference with Cancer Cell Invasiveness and Migration

Enoxacin effectively inhibits cancer cell invasiveness and migration, contributing to its antimetastatic potential. In human osteosarcoma 143B cells, Enoxacin significantly impaired both migratory and invasive abilities in a dose-dependent manner nih.govspandidos-publications.comnih.gov. This inhibition is partly attributed to the downregulation of matrix metalloproteinases (MMPs), specifically MMP2 and MMP9, which are critical for extracellular matrix degradation during invasion and metastasis nih.govspandidos-publications.comnih.gov.

Furthermore, Enoxacin has been shown to reduce the invasiveness of prostate cancer cells tandfonline.comtandfonline.com and suppress the migration of esophageal squamous cell carcinoma (ESCC) cells researchgate.netresearchgate.net. Mechanistically, Enoxacin's inhibition of cancer cell invasiveness has also been linked to the competitive inhibition of vacuolar H+-ATPase subunits and the suppression of the c-Jun N-terminal kinase signaling pathway nih.govmdpi.com. In preclinical models, Enoxacin treatment also led to a decrease in lung and liver metastases in HCT-116 xenografts encyclopedia.pub.

Antiviral Activity Mechanisms

Enoxacin exhibits broad-spectrum antiviral activity, notably against flaviviruses like Zika virus (ZIKV), by enhancing the host's RNA interference (RNAi) pathway.

Dicer-Dependent Inhibition of Viral Replication (e.g., Zika Virus)

Table 2: Enoxacin's Antiviral Activity and RNAi Enhancement

| Virus Type | Cell Type/Organism | Enoxacin's Role | Mechanism | Reference |

| Zika Virus (ZIKV) | Human Neural Progenitor Cells (hNPCs) | Inhibits viral replication, reduces microcephaly phenotypes | Enhances RNAi; promotes Dicer-processed siRNA loading into RISC; Dicer-dependent antiviral activity | acs.orgcas.cnresearchgate.netannualreviews.org |

| Zika Virus (ZIKV) | Aedes mosquito cells | Inhibits replication | Enhances RNAi; promotes Dicer-processed siRNA loading into RISC; Dicer-dependent antiviral activity | researchgate.netnih.govnih.govasm.org |

| Dengue Virus | Aedes mosquito cells | Inhibits replication | Enhances RNAi; promotes Dicer-processed siRNA loading into RISC; Dicer-dependent antiviral activity | researchgate.netnih.govnih.govasm.org |

| Drosophila C virus (DCV) | Drosophila cells/flies | Inhibits viral replication, provides protective efficacy in vivo | Enhances RNAi; promotes Dicer-2-processed siRNA loading into RISC | researchgate.netnih.govnih.govasm.org |

| Cricket paralysis virus (CrPV) | Drosophila cells/flies | Inhibits viral replication, provides protective efficacy in vivo | Enhances RNAi; promotes Dicer-2-processed siRNA loading into RISC | researchgate.netnih.govnih.govasm.org |

Compound Name List:

Enoxacin (also referred to as 4-Oxo-enoxacin in the context of its core chemical structure)

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying 4-Oxo-enoxacin in biological matrices (e.g., plasma, sputum, lung tissue)?

- Answer : Use high-performance liquid chromatography (HPLC) with fluorescence detection to measure this compound and its parent compound, enoxacin, in biological samples. This method ensures sensitivity for low-concentration metabolites and accounts for matrix effects. Validate assays using spiked calibration standards and quality controls to ensure reproducibility, as demonstrated in pharmacokinetic studies .

Q. How do food intake and probenecid co-administration affect the absorption and clearance of this compound?

- Answer : Design crossover pharmacokinetic studies in healthy volunteers to compare fasted vs. fed states and assess drug-drug interactions. For example, administer 400–600 mg enoxacin orally with/without probenecid, then measure plasma concentrations at intervals (e.g., 1, 3, 6, 12 hours). Probenecid reduces renal clearance of this compound by inhibiting tubular secretion, necessitating dose adjustments in patients with renal impairment .

Q. What experimental models are suitable for evaluating this compound’s efficacy against respiratory pathogens like Pseudomonas aeruginosa?

- Answer : Use in vitro minimum inhibitory concentration (MIC) assays and in vivo murine lung infection models. Compare plasma and lung tissue concentrations to MIC values (e.g., MIC90 for P. aeruginosa is 2 µg/mL). Ensure lung tissue homogenate analysis aligns with sputum diffusion rates (~100%) observed in clinical studies .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported metabolite stability under varying pH conditions?

- Answer : Perform stability studies under simulated physiological pH (e.g., 1.2 for gastric fluid, 6.8 for intestinal fluid) using mass spectrometry (LC-MS/MS) to track degradation products. Apply statistical tools (e.g., ANOVA) to compare stability profiles across conditions, referencing protocols from reproducible analytical chemistry frameworks .

Q. What strategies address variability in this compound’s renal clearance across patient populations?

- Answer : Conduct population pharmacokinetic (PopPK) modeling with covariates like age, renal function, and concurrent medications. Use nonlinear mixed-effects modeling (NONMEM) to identify subpopulations requiring dose adjustments. Validate models using clinical data from patients with respiratory infections, ensuring alignment with observed urinary recovery rates (60–65% of dose) .

Q. How should researchers design studies to investigate this compound’s intracellular accumulation in alveolar macrophages?

- Answer : Employ cell culture models (e.g., THP-1 macrophages) exposed to enoxacin, followed by lysosomal extraction and LC-MS quantification. Compare intracellular vs. extracellular concentrations and correlate with bacterial killing rates. Reference lung tissue pharmacokinetics from thoracotomy patients, where tissue concentrations exceeded plasma levels .

Methodological Guidance for Data Analysis

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

- Answer : Use dose-proportionality analysis (e.g., power model) for AUC and Cmax comparisons across 400 mg vs. 600 mg doses. Apply t-tests or Mann-Whitney U tests for non-normal distributions. Report 90% confidence intervals for bioequivalence assessments, adhering to ICH guidelines for pharmacokinetic studies .

Q. How can researchers ensure reproducibility in metabolite identification studies?

- Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw LC-MS data in public repositories (e.g., MetaboLights). Use standardized metadata templates for sample preparation and instrument parameters, as recommended in open-science frameworks .

Key Pharmacokinetic Parameters from Clinical Studies

| Parameter | This compound (Mean ± SD) | Enoxacin (Mean ± SD) | Source |

|---|---|---|---|

| Plasma half-life (h) | 5.5 ± 0.8 | 5.2 ± 0.7 | |

| Sputum diffusion (%) | 98.3 ± 4.2 | 97.1 ± 3.9 | |

| Urinary recovery (24 h) | 62.4 ± 5.1 | 58.9 ± 4.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.